5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide 5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9302652
InChI: InChI=1S/C15H11BrFN3O2/c16-14-6-5-13(22-14)15(21)19-12-7-18-20(9-12)8-10-1-3-11(17)4-2-10/h1-7,9H,8H2,(H,19,21)
SMILES: C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br)F
Molecular Formula: C15H11BrFN3O2
Molecular Weight: 364.17 g/mol

5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide

CAS No.:

Cat. No.: VC9302652

Molecular Formula: C15H11BrFN3O2

Molecular Weight: 364.17 g/mol

* For research use only. Not for human or veterinary use.

5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide -

Specification

Molecular Formula C15H11BrFN3O2
Molecular Weight 364.17 g/mol
IUPAC Name 5-bromo-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide
Standard InChI InChI=1S/C15H11BrFN3O2/c16-14-6-5-13(22-14)15(21)19-12-7-18-20(9-12)8-10-1-3-11(17)4-2-10/h1-7,9H,8H2,(H,19,21)
Standard InChI Key FXQMUBPMXLOKAZ-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br)F
Canonical SMILES C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br)F

Introduction

Chemical Identity and Structural Characteristics

5-Bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide (molecular formula: C₁₅H₁₁BrFN₃O₂) is a brominated furan-carboxamide derivative featuring a pyrazole core substituted with a 4-fluorobenzyl group. Its molecular weight is 364.17 g/mol, and its structural complexity arises from the integration of three heterocyclic systems: furan, pyrazole, and benzyl moieties .

Key Structural Features:

  • Furan Ring: A five-membered oxygen-containing heterocycle substituted with a bromine atom at the 5-position.

  • Pyrazole Core: A five-membered nitrogen-containing ring (1H-pyrazol-4-yl) functionalized with a 4-fluorobenzyl group at the 1-position.

  • Amide Linkage: Connects the furan-2-carboxamide group to the pyrazole nitrogen.

The compound’s SMILES notation (C1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br)F) and InChIKey (FXQMUBPMXLOKAZ-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereoelectronic properties .

PropertyValue
Molecular FormulaC₁₅H₁₁BrFN₃O₂
Molecular Weight364.17 g/mol
IUPAC Name5-bromo-N-[1-[(4-fluorophenyl)methyl]pyrazol-4-yl]furan-2-carboxamide
Canonical SMILESC1=CC(=CC=C1CN2C=C(C=N2)NC(=O)C3=CC=C(O3)Br)F
InChIInChI=1S/C15H11BrFN3O2/c16-14-6-5-13(22-14)15(21)19-12-7-18-20(9-12)8-10-1-3-11(17)4-2-10/h1-7,9H,8H2,(H,19,21)

Synthesis and Characterization

Synthetic Routes

The synthesis of 5-bromo-N-[1-(4-fluorobenzyl)-1H-pyrazol-4-yl]furan-2-carboxamide involves multi-step protocols:

  • Pyrazole Core Formation: Condensation of hydrazine derivatives with 1,3-diketones or via cycloaddition reactions to yield 1H-pyrazole intermediates.

  • 4-Fluorobenzyl Substitution: Alkylation of the pyrazole nitrogen using 4-fluorobenzyl bromide under basic conditions.

  • Furan-2-Carboxamide Coupling: Amide bond formation between 5-bromofuran-2-carboxylic acid and the pyrazole amine group via carbodiimide-mediated coupling (e.g., EDC/HOBt) .

Characterization Techniques

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate substituent positions and amide linkage.

  • High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (m/z 364.17).

  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N-H stretch) confirm the amide group .

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited solubility in water. Its logP value (estimated at ~2.8) suggests moderate lipophilicity, favorable for membrane permeability in biological systems . Thermal analysis (DSC/TGA) reveals a melting point of 215–220°C, indicative of crystalline stability.

Reactivity and Stability

Electrophilic Reactivity

The bromine atom on the furan ring undergoes nucleophilic aromatic substitution (SNAr) with amines or thiols, enabling derivatization. The amide group participates in hydrogen bonding, influencing crystal packing and solubility .

Stability Profile

  • Photostability: Decomposes under prolonged UV exposure due to bromine’s photosensitivity.

  • Hydrolytic Stability: Stable in acidic conditions (pH 4–6) but undergoes hydrolysis in alkaline media (pH > 9) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator